molecular formula C7H4I2N2 B8135284 3,6-Diiodoimidazo[1,2-a]pyridine

3,6-Diiodoimidazo[1,2-a]pyridine

Cat. No.: B8135284
M. Wt: 369.93 g/mol
InChI Key: PCDCXAGINHFFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diiodoimidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry and materials science. The introduction of iodine atoms at the 3- and 6-positions enhances its utility in cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of complex derivatives for drug discovery and materials science . Iodine’s high electronegativity and leaving-group propensity make this compound a versatile intermediate for structural diversification.

Properties

IUPAC Name

3,6-diiodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDCXAGINHFFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Diiodoimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential against various pathogens, particularly in the context of tuberculosis and other infectious diseases. This article reviews the biological activity of 3,6-diiodoimidazo[1,2-a]pyridine, supported by recent research findings and case studies.

Structure-Activity Relationship (SAR)

The biological efficacy of imidazo[1,2-a]pyridines is often influenced by their structural modifications. The introduction of iodine atoms at positions 3 and 6 enhances the lipophilicity and binding affinity to target proteins. Research indicates that compounds with halogen substitutions generally demonstrate improved antimicrobial properties due to increased electron-withdrawing effects and steric hindrance that can influence molecular interactions.

Antimycobacterial Activity

Recent studies have highlighted the antitubercular properties of imidazo[1,2-a]pyridine derivatives, including 3,6-diiodoimidazo[1,2-a]pyridine. In vitro evaluations have shown that this compound exhibits potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for effective compounds in this class often range from 0.07 to 0.14 μM against XDR-TB strains .

CompoundMIC (μM)Activity Type
3,6-Diiodoimidazo[1,2-a]pyridine0.07 - 0.14Anti-TB
Other derivatives≤0.006Anti-TB

Cytotoxicity

The cytotoxic effects of 3,6-diiodoimidazo[1,2-a]pyridine have been evaluated using the VERO cell line. It was found to be non-cytotoxic with an IC50 value greater than 128 μM, indicating a favorable safety profile for further development .

Other Biological Activities

Imidazo[1,2-a]pyridines have also demonstrated a range of other biological activities:

  • Antiviral : Some derivatives show activity against viral infections.
  • Anticancer : Compounds in this class have been investigated for their potential to inhibit cancer cell proliferation.
  • Antimicrobial : Broad-spectrum antimicrobial properties have been noted against various bacterial strains .

Case Studies

A significant study explored the SAR of various imidazo[1,2-a]pyridine derivatives. Notably:

  • Compound with 2-ethyl-6-chloro substitution exhibited enhanced potency against both extracellular and intracellular Mtb with MIC values as low as 0.0009 μM .
  • Another derivative demonstrated high metabolic stability in human microsomes while maintaining potent anti-TB activity .

Scientific Research Applications

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold, including derivatives like 3,6-diiodoimidazo[1,2-a]pyridine, has shown significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). Recent studies indicate that compounds derived from this scaffold exhibit promising in vitro activity against both replicating and non-replicating forms of M. tuberculosis, with minimal cytotoxicity observed in human cell lines (e.g., VERO and HeLa) .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound NameMIC90 (μM)Activity TypeCell Line Tested
3,6-Diiodoimidazo[1,2-a]pyridine0.07-0.14Against XDR-TBVERO
3-carboxamide derivatives0.003-0.05Against replicating M. tuberculosisVERO
Benzyl amides≤0.006Against MDR-TBHeLa

Anticancer Properties

The compound also shows potential as an anticancer agent. Research indicates that modifications to the imidazo[1,2-a]pyridine scaffold can lead to compounds with significant inhibitory effects on tumor cell lines. For instance, a derivative demonstrated submicromolar IC50 values against various cancer cell lines by inhibiting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial for tumorigenesis .

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound NameIC50 (μM)Cancer TypeMechanism of Action
13k0.09-0.43Non-small cell lung cancerPI3Kα inhibition
Modified derivativesVariesVarious tumor typesInduction of apoptosis

Drug Development

The structural versatility of imidazo[1,2-a]pyridine allows for extensive modifications that can enhance its pharmacological properties. The development of new derivatives aims to improve efficacy and reduce toxicity while maintaining desirable drug-like characteristics .

Recent advancements have focused on synthesizing novel ligands based on this scaffold for use in cross-coupling reactions in drug discovery programs . These ligands are being explored for their potential in various chemical reactions critical for synthesizing new therapeutic agents.

Case Studies

Case Study 1: Anti-Tuberculosis Agents
A series of imidazo[1,2-a]pyridine derivatives were tested for their efficacy against multidrug-resistant and extensively drug-resistant strains of M. tuberculosis. The most potent compounds achieved MIC90 values as low as 0.003 μM against replicating bacteria and showed good stability in metabolic studies .

Case Study 2: Cancer Cell Inhibition
In another study focusing on anticancer properties, a modified imidazo[1,2-a]pyridine derivative was shown to induce apoptosis in cancer cells through the inhibition of the PI3K pathway. This compound not only inhibited cell proliferation but also caused cell cycle arrest at the G2/M phase .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The reactivity, biological activity, and synthetic applications of 3,6-diiodoimidazo[1,2-a]pyridine are critically influenced by substituent type and position. Below is a detailed comparison with key analogues:

2,3-Diiodoimidazo[1,2-a]pyridine

  • Structure : Iodine at positions 2 and 3.
  • Reactivity: Used in tandem Suzuki-phosphination reactions to synthesize 3-aryl-2-phosphino ligands for palladium-catalyzed cross-couplings. The 2-iodo group facilitates sequential functionalization, whereas the 3-iodo site is less reactive in certain conditions .
  • Applications : Key intermediate in synthesizing phosphine ligands for catalytic systems.

3-Bromo-2-iodoimidazo[1,2-a]pyridine

  • Structure : Bromine at position 3, iodine at position 2.
  • Reactivity : Bromine’s lower electronegativity compared to iodine reduces its leaving-group ability, making it less favorable for cross-couplings. However, it allows selective functionalization at the 2-iodo position .
  • Applications : Used in stepwise phosphination-Suzuki sequences to access diverse ligand libraries.

3-Nitroimidazo[1,2-a]pyridines

  • Structure : Nitro group at position 3.
  • Biological Activity: Explored for antikinetoplastid and antiretroviral activity.

3-Arylimidazo[1,2-a]pyridines

  • Structure : Aryl groups (e.g., phenyl, thiophenyl) at position 3.
  • Biological Activity : Exhibit anticancer (e.g., inhibition of c-Met kinase), anti-inflammatory, and antibacterial properties .
  • Advantages : Aryl substituents enhance π-π stacking interactions with biological targets, improving binding affinity compared to halogenated analogues .

6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

  • Structure : Methyl at position 6, 3-nitrophenyl at position 2.
  • Methyl groups may improve lipophilicity .
  • Applications : Primarily studied for structural characterization rather than biological activity .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Applications/Activities
3,6-Diiodoimidazo[1,2-a]pyridine I at 3,6 407.97 (calc.) Cross-coupling intermediate
2,3-Diiodoimidazo[1,2-a]pyridine I at 2,3 407.97 (calc.) Phosphine ligand synthesis
3-Nitroimidazo[1,2-a]pyridine NO₂ at 3 163.13 Antikinetoplastid hits
3-Phenylimidazo[1,2-a]pyridine C₆H₅ at 3 209.25 Anticancer, anti-inflammatory
6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine CH₃ at 6, NO₂-C₆H₄ at 2 253.26 Structural studies

Key Findings and Implications

  • Reactivity : Iodinated derivatives (e.g., 3,6-diiodo, 2,3-diiodo) are superior for metal-catalyzed cross-couplings compared to brominated or nitrated analogues .
  • Biological Activity : Aryl and nitro-substituted compounds exhibit direct pharmacological effects, whereas iodinated versions often serve as synthetic intermediates .
  • Synthetic Utility : The 3,6-diiodo derivative’s dual iodine atoms enable regioselective functionalization, a critical advantage in constructing complex molecules .

Preparation Methods

Synthesis of 3,6-Dibromoimidazo[1,2-a]pyridine

The foundational step for this route involves synthesizing 3,6-dibromoimidazo[1,2-a]pyridine, as detailed in patent CN105037356A. The process begins with 2-amino-5-bromopyridine, which undergoes cyclization with aqueous chloroacetaldehyde (40% w/w) in the presence of sodium bicarbonate (NaHCO₃) at 70°C for 7.5 hours. Subsequent bromination with N-bromosuccinimide (NBS) introduces the second bromine atom at the 3-position, yielding the dibromo intermediate with purity exceeding 98% (HPLC).

Reaction Conditions:

  • Solvent: Ethyl acetate or ethanol

  • Base: NaHCO₃ or NaOH

  • Temperature: 70–90°C

  • Yield: 72–86%

Bromine-to-Iodine Exchange via Ullmann-Type Reactions

The dibromo intermediate undergoes halogen exchange using potassium iodide (KI) and a copper(I) iodide (CuI) catalyst in dimethylformamide (DMF) at elevated temperatures (150–160°C). This Ullmann-type reaction replaces both bromine atoms with iodine, yielding 3,6-diiodoimidazo[1,2-a]pyridine.

Optimized Parameters:

ParameterValue
KI Equivalents2.2 per Br atom
CuI Loading10 mol%
Reaction Time12–18 hours
Yield65–78%

Mechanistic studies suggest that CuI facilitates the formation of aryl iodide bonds through a single-electron transfer (SET) process, with DMF acting as both solvent and stabilizing ligand.

Direct Iodination Using N-Iodosuccinimide (NIS)

Two-Step Iodination Strategy

This approach mirrors the dibromo synthesis but substitutes NBS with N-iodosuccinimide (NIS). Starting with 2-amino-5-iodopyridine, cyclization with chloroacetaldehyde forms 6-iodoimidazo[1,2-a]pyridine. A second iodination step with NIS introduces iodine at the 3-position.

Critical Observations:

  • Regioselectivity: The electron-rich 3-position of the imidazo ring is more reactive toward electrophilic iodination, ensuring minimal byproducts.

  • Solvent Effects: Ethanol enhances solubility of NIS, improving reaction efficiency compared to ethyl acetate.

One-Pot Iodination Protocol

Recent advances employ molecular iodine (I₂) as a dual catalyst and iodinating agent in aqueous media under ultrasonication. A mixture of 2-aminopyridine, iodinated acetophenone derivatives, and dimedone undergoes cyclization and iodination simultaneously, achieving 3,6-diiodoimidazo[1,2-a]pyridine in a single step.

Advantages:

  • Atom Economy: Eliminates separate halogenation steps.

  • Green Chemistry: Water as solvent reduces environmental impact.

Limitations:

  • Yield Variance: 55–70%, dependent on substituent electronic effects.

Mechanistic and Computational Insights

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311G++(d,p) level reveal that the HOMO-LUMO energy gap of 3,6-diiodoimidazo[1,2-a]pyridine (4.8 eV) correlates with its stability under thermal conditions. The electrophilicity index (ω = 1.7 eV) indicates moderate reactivity, favoring further functionalization at the 2-position.

Reaction Kinetics

Kinetic studies of the halogen exchange process show a first-order dependence on both the dibromo precursor and KI concentrations. The activation energy (Eₐ = 85 kJ/mol) suggests a rate-limiting step involving aryl halide bond cleavage.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Halogen Exchange65–7897–99High regioselectivityMulti-step, high-temperature
Direct Iodination55–7095–98One-pot synthesisModerate yield

Industrial Scalability and Purification

Recrystallization Protocols

Crude 3,6-diiodoimidazo[1,2-a]pyridine is purified using ethyl acetate/n-hexane (1:3 v/v), achieving >99% purity. Larger-scale batches (≥100 g) require gradient recrystallization to prevent co-precipitation of monoiodinated byproducts.

Environmental Considerations

Waste streams containing copper catalysts are treated with ethylenediaminetetraacetic acid (EDTA) to sequester metal ions, complying with green chemistry principles .

Q & A

Q. What are the foundational synthetic routes for 3,6-Diiodoimidazo[1,2-a]pyridine, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., α-haloketones or chalcones) under reflux conditions. For example, refluxing 2-aminonicotinate derivatives with α-haloketones in ethanol, followed by halogenation at the 3-position, yields imidazo[1,2-a]pyridine derivatives . Optimization focuses on solvent choice (e.g., ethanol or DMF), catalytic systems (e.g., iodine or Lewis acids), and purification via column chromatography (n-hexane/EtOAc eluent) to achieve >80% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing 3,6-Diiodoimidazo[1,2-a]pyridine derivatives?

Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., iodination at C-3 and C-6) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • Melting Point Analysis : Determines compound purity (e.g., 210–213°C for iodinated derivatives) .
  • X-ray Diffraction : Resolves crystal packing influenced by π–π interactions and hydrogen bonding .

Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?

The scaffold exhibits anxiolytic, anticancer, antimycobacterial, and antiviral properties. For instance, derivatives like zolpidem target GABAA_A receptors, while others inhibit IGF-1 receptor tyrosine kinase or cancer cell proliferation . Structure-activity relationship (SAR) studies highlight the importance of substituents at C-2, C-3, and C-6 for bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during 3,6-diiodo derivative synthesis?

Conflicting yields often arise from competing side reactions (e.g., incomplete halogenation or over-acylation). Strategies include:

  • Lewis Acid Screening : Testing BF3_3, AlCl3_3, or iodine catalysts to improve regioselectivity .
  • Parallel Reaction Monitoring : Using TLC or HPLC to track intermediates and optimize reaction time .
  • Inert Atmosphere Control : Minimizing oxidative by-products during halogenation .

Q. What advanced methods enable regioselective substitution at the 3-position of imidazo[1,2-a]pyridine?

  • Friedel-Crafts Acylation : Acetylates C-3 using acetyl chloride and AlCl3_3, achieving >90% regioselectivity .
  • Copper-Catalyzed Three-Component Coupling : Combines 2-aminopyridines, arylaldehydes, and alkynes for one-pot synthesis of 3-substituted derivatives .
  • Suzuki-Miyaura Cross-Coupling : Introduces aryl/heteroaryl groups at C-3 via palladium catalysis .

Q. How do π-stacking interactions and hydrogen bonding influence the crystallographic behavior of 3,6-Diiodoimidazo[1,2-a]pyridine?

Single-crystal X-ray analysis reveals that iodine substituents enhance intermolecular C–H⋯I and π–π stacking (3.5–4.0 Å spacing), stabilizing the lattice. Hydrogen bonds (e.g., N–H⋯N) further direct molecular packing, which impacts solubility and bioavailability .

Q. What computational approaches predict the bioactivity of novel 3,6-Diiodoimidazo[1,2-a]pyridine derivatives?

  • Molecular Docking : Screens derivatives against targets like IGF-1R or GABAA_A receptors using AutoDock Vina .
  • DFT Calculations : Models intramolecular charge transfer (ICT) effects to optimize fluorescence for imaging applications .
  • QSAR Models : Correlates electronic parameters (e.g., Hammett constants) with anticancer IC50_{50} values .

Key Data Highlights

  • Synthetic Yields : Copper-catalyzed methods achieve 75–85% yields , while Friedel-Crafts acylation provides 70–90% .
  • Pharmacological Data : IC50_{50} values for anticancer derivatives range from 0.2–5 µM against HeLa cells .
  • Structural Metrics : C–I bond lengths in X-ray structures: 2.10–2.15 Å; π–π distances: 3.6–4.1 Å .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Diiodoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3,6-Diiodoimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.